Methyl 7-fluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 7-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluorobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and methylation of the carboxylate group results in the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its antibacterial and anti-viral properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 7-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the fluorine atom enhances its binding affinity to target enzymes, thereby increasing its efficacy .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Chlorobenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-Hydroxybenzofuran: Lacks the carboxylate group but shares the benzofuran core.
Uniqueness: Methyl 7-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C10H7FO3 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 7-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 |
InChI Key |
ONADHEDUCYVSCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
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